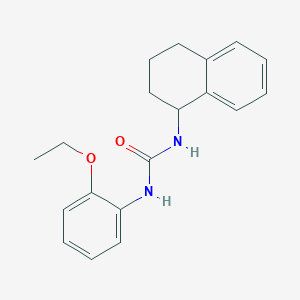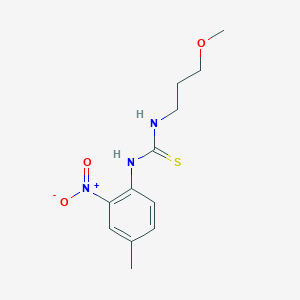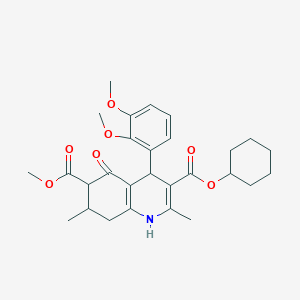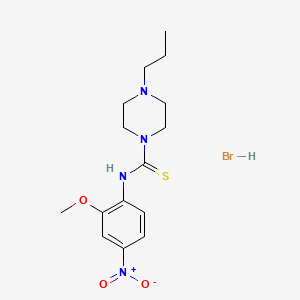
N-(2-ethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, also known as THN-EE or TAK-385, is a small molecule compound that acts as an antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It has been studied for its potential use in treating hormone-dependent diseases, including prostate cancer and endometriosis.
Mécanisme D'action
N-(2-ethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea acts as an antagonist of the GnRH receptor, which is responsible for the release of luteinizing hormone and follicle-stimulating hormone. By binding to the receptor, N-(2-ethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea prevents the activation of downstream signaling pathways, ultimately leading to a decrease in hormone production.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to effectively inhibit the release of luteinizing hormone and follicle-stimulating hormone, leading to a decrease in the production of testosterone and estrogen. This decrease can slow the growth of hormone-dependent tumors, making N-(2-ethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea a potential treatment option for prostate cancer and endometriosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-ethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is its specificity for the GnRH receptor, which reduces the risk of off-target effects. However, N-(2-ethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has a relatively short half-life, which may limit its effectiveness in clinical settings. Additionally, N-(2-ethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has not yet been tested in human clinical trials, so its safety and efficacy in humans are unknown.
Orientations Futures
There are several potential future directions for research on N-(2-ethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea. One direction is to further investigate its potential use in treating hormone-dependent tumors, including prostate cancer and endometriosis. Another direction is to explore its potential use in combination with other therapies, such as chemotherapy or radiation. Additionally, further research is needed to determine the safety and efficacy of N-(2-ethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea in human clinical trials.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been studied for its potential use in treating hormone-dependent diseases, including prostate cancer and endometriosis. In preclinical studies, N-(2-ethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to effectively inhibit the release of luteinizing hormone and follicle-stimulating hormone, which are involved in the regulation of reproductive function. This inhibition leads to a decrease in the production of testosterone and estrogen, which can slow the growth of hormone-dependent tumors.
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-23-18-13-6-5-11-17(18)21-19(22)20-16-12-7-9-14-8-3-4-10-15(14)16/h3-6,8,10-11,13,16H,2,7,9,12H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRRPWWRBOFEPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2CCCC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824289 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4128094.png)
![1-benzyl-3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4128101.png)
![{4,8-dimethyl-2-oxo-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-3-yl}acetic acid](/img/structure/B4128103.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4128107.png)

![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4128126.png)

![N-(2-chloro-5-methylphenyl)-N'-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4128138.png)



![N-(3,4-dichlorophenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B4128168.png)
![N-[1-(4-sec-butylphenyl)ethyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4128179.png)
